molecular formula C11H7ClF3N3S B1401822 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine CAS No. 1311279-25-0

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine

Cat. No. B1401822
M. Wt: 305.71 g/mol
InChI Key: PANYDFCTCGFPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine” is a complex organic compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives, including “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine”, involves a vapor-phase reaction . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine” is complex, with a combination of a pyridine ring and a pyrimidine ring, both substituted with various functional groups . The trifluoromethyl group and the chlorine atom contribute to the unique properties of this compound .

Scientific Research Applications

Understanding Environmental and Biological Impact

Research into compounds related to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine has highlighted both their potential utility and their risks in environmental and biological contexts. This compound, due to its complex chemical structure, may serve as a precursor or analog in various scientific studies, ranging from environmental toxicity assessments to pharmacological evaluations.

Environmental Exposure and Toxicity Studies

Environmental studies have focused on the exposure and potential toxicity of compounds with structural similarities to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine. For instance, investigations into organophosphorus and pyrethroid compounds have shed light on the widespread exposure among children to neurotoxic insecticides, suggesting a need for heightened regulatory measures and public health policies to mitigate exposure risks (Babina, Dollard, Pilotto, & Edwards, 2012). Similarly, the presence of carcinogenic heterocyclic amines in the diet points to the continual human exposure to potentially harmful compounds, emphasizing the importance of monitoring and controlling such exposures (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).

Pharmacological Research and Toxicity

In the realm of pharmacology, the structural features of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine may offer insights into drug design and the modulation of biological pathways. Studies on sulfadiazine, a compound with a related pyrimidine structure, have contributed to our understanding of its therapeutic efficacy and associated toxic effects, providing a foundation for safer and more effective drug development (Finland, Strauss, & Peterson, 1941). This underscores the importance of detailed toxicological and pharmacokinetic studies to anticipate and manage the risks associated with novel therapeutic agents.

Future Directions

The future directions for the research and application of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3S/c1-19-10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANYDFCTCGFPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine
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4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine
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